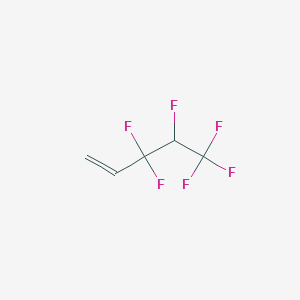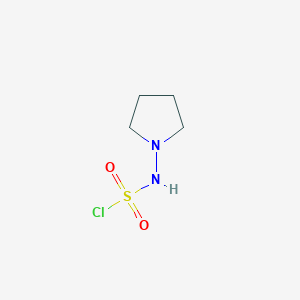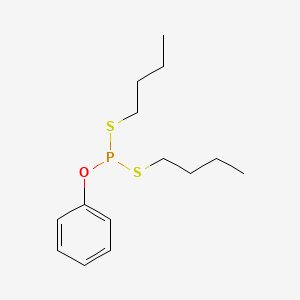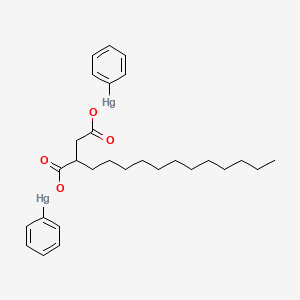
Hexafluoropentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoropentene is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexafluoropentene can be synthesized through several methods, including the fluorination of pentene derivatives. One common approach involves the reaction of pentene with fluorinating agents such as cobalt trifluoride or elemental fluorine under controlled conditions. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for efficient and scalable production, optimizing reaction conditions to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Hexafluoropentene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexafluoroacetone, a valuable intermediate in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound into hexafluoropropylene, another important industrial compound.
Substitution: this compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Hexafluoroacetone
Reduction: Hexafluoropropylene
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Hexafluoropentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential use in biological imaging and as probes for studying enzyme activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
Hexafluoropentene can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluorobenzene:
Hexafluoroacetone: Similar to this compound, hexafluoroacetone is a highly reactive fluorinated compound used in pharmaceutical synthesis.
Hexafluorobenzene: This compound is an aromatic fluorinated hydrocarbon with distinct spectroscopic properties.
Uniqueness of this compound: this compound’s unique combination of high reactivity, stability, and versatility makes it a valuable compound in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and form stable fluorinated products sets it apart from other similar compounds.
Comparison with Similar Compounds
- Hexafluoroacetone
- Hexafluorobenzene
- Hexafluoroisopropanol
Properties
CAS No. |
2375-68-0 |
|---|---|
Molecular Formula |
C5H4F6 |
Molecular Weight |
178.08 g/mol |
IUPAC Name |
3,3,4,5,5,5-hexafluoropent-1-ene |
InChI |
InChI=1S/C5H4F6/c1-2-4(7,8)3(6)5(9,10)11/h2-3H,1H2 |
InChI Key |
RBMOVUILDUBRGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)



![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
